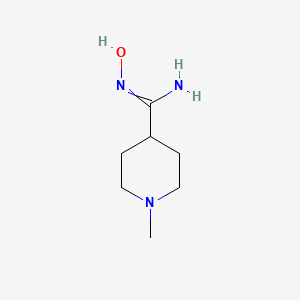
2(1H)-Pyridinone, 1,1'-carbonylbis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyridinone, 1,1’-carbonylbis- is an organic compound with significant importance in various fields of chemistry and industry. It is known for its unique structure and reactivity, making it a valuable compound for synthetic and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 1,1’-carbonylbis- can be achieved through several methods. One common method involves the reaction of phosgene with imidazole under anhydrous conditions. This reaction produces the desired compound along with imidazolium chloride as a by-product . The reaction can be represented as follows:
4C3H4N2+C(O)Cl2→(C3H3N2)2CO+2[C3H3N2H2]Cl
Industrial Production Methods
In industrial settings, the production of 2(1H)-Pyridinone, 1,1’-carbonylbis- often involves large-scale reactions with stringent control over reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-Pyridinone, 1,1’-carbonylbis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of 2(1H)-Pyridinone, 1,1’-carbonylbis- include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from the reactions of 2(1H)-Pyridinone, 1,1’-carbonylbis- depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield a variety of substituted products.
Applications De Recherche Scientifique
2(1H)-Pyridinone, 1,1’-carbonylbis- has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2(1H)-Pyridinone, 1,1’-carbonylbis- involves its interaction with specific molecular targets and pathways. For example, in peptide synthesis, the compound facilitates the formation of peptide bonds by acting as a coupling agent . The detailed molecular mechanisms depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2(1H)-Pyridinone, 1,1’-carbonylbis- include:
1,1’-Carbonyldiimidazole: Known for its use in peptide synthesis and organic reactions.
Benzimidazole Derivatives: These compounds share structural similarities and are used in various chemical and biological applications.
Uniqueness
The uniqueness of 2(1H)-Pyridinone, 1,1’-carbonylbis- lies in its specific reactivity and versatility in different chemical reactions. Its ability to act as a coupling agent in peptide synthesis and its potential biological activities make it a valuable compound in both research and industrial settings.
Propriétés
Formule moléculaire |
C11H8N2O3 |
|---|---|
Poids moléculaire |
216.19 g/mol |
Nom IUPAC |
1-(2-oxopyridine-1-carbonyl)pyridin-2-one |
InChI |
InChI=1S/C11H8N2O3/c14-9-5-1-3-7-12(9)11(16)13-8-4-2-6-10(13)15/h1-8H |
Clé InChI |
MUOGJSTXLHNVTH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)N(C=C1)C(=O)N2C=CC=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(3R,8aS)-N'-hydroxy-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboximidamide](/img/structure/B11818050.png)
![5-Fluorobenzo[b]thiophen-3-amine](/img/structure/B11818051.png)




